2-アミノ-5-イソプロピルチアゾール-4-カルボン酸

説明

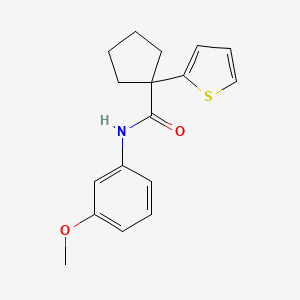

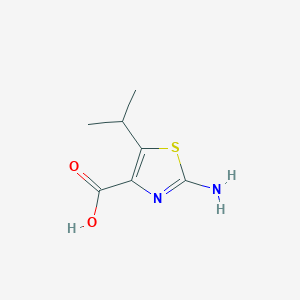

The compound of interest, 2-Amino-5-isopropylthiazole-4-carboxylic acid, is closely related to various thiazole derivatives that have been studied for their biological activities. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen within a five-membered ring structure. This core structure is often modified to produce derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in medicinal chemistry. For instance, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods including IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . Although the specific synthesis of 2-Amino-5-isopropylthiazole-4-carboxylic acid is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of an amino group and a carboxylic acid moiety attached to the thiazole ring. The structure of a related compound, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, was elucidated using crystallographic data, revealing two crystallographically independent conformations that differ by the rotational positions of their methoxymethyl substituents . This suggests that the molecular structure of 2-Amino-5-isopropylthiazole-4-carboxylic acid would also exhibit specific conformational features influenced by its isopropyl group.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For example, thiazolidine-2-carboxylic acid, a related compound, acts as a substrate for D-amino acid oxidase, undergoing oxidation to form delta 2-thiazoline-2-carboxylic acid . This indicates that 2-Amino-5-isopropylthiazole-4-carboxylic acid could also be involved in oxidation reactions, potentially forming similar oxidized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their functional groups. The melting points, solubility, and hydrogen bonding capabilities are important characteristics that determine their biological activity and interaction with biological targets. For instance, the fungicidal and antivirus activities of the synthesized 2-amino-1,3-thiazole-4-carboxylic acid derivatives were evaluated, demonstrating good activity at certain concentrations . These properties are crucial for the potential application of 2-Amino-5-isopropylthiazole-4-carboxylic acid in pharmaceuticals.

科学的研究の応用

- 文献によると、さまざまな2-アミノチアゾール類似体は、乳がん、白血病、肺がん、大腸がん、中枢神経系腫瘍、メラノーマ、卵巣がん、腎臓がん、前立腺がんなど、幅広いヒトがん細胞株に対して、強力かつ選択的なナノモルレベルの阻害活性を示すことが報告されています .

- 2-アミノチアゾール誘導体は、抗ウイルス活性を示すことが実証されています。 研究者らは、ウイルス感染症の治療におけるその可能性を探求してきました .

- この化合物は、抗菌剤としての可能性を示しています。 調査では、細菌、真菌、およびその他の病原体に対するその活性が強調されています .

- 研究によると、2-アミノチアゾール誘導体は抗痙攣作用を有することが示唆されています。 これらの化合物は、てんかんおよび関連する状態の管理に役割を果たす可能性があります .

- いくつかの研究は、2-アミノチアゾール誘導体が抗糖尿病効果を示すことを示しています。 これらの化合物は、糖尿病の管理に貢献する可能性があります .

- 2-アミノチアゾール骨格は、その抗炎症作用について調査されてきました。 これらの化合物は、炎症性経路を調節し、治療の可能性を秘めている可能性があります .

抗癌活性

抗ウイルス特性

抗菌効果

抗痙攣の可能性

抗糖尿病用途

抗炎症活性

要約すると、2-アミノ-5-イソプロピルチアゾール-4-カルボン酸は、多様な薬理学的活性を有する多用途な化合物です。その用途は、抗癌研究、抗ウイルス研究、抗菌調査などに及びます。 研究者らは、その将来のイノベーションの可能性を探求し続けています . さらなる詳細や追加の用途が必要な場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

It is known that 2-aminothiazole derivatives, which include 2-amino-5-isopropylthiazole-4-carboxylic acid, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives are known to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

2-aminothiazole derivatives are known to have a broad pharmacological spectrum .

特性

IUPAC Name |

2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIUHHMZMCCWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

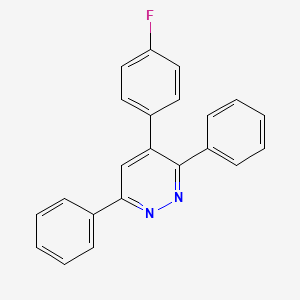

CC(C)C1=C(N=C(S1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2554029.png)

![Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate](/img/structure/B2554031.png)

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)

![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)